(E)-1-(1-phenylethyl)-2-styryl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-(1-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-18(20-12-6-3-7-13-20)25-22-15-9-8-14-21(22)24-23(25)17-16-19-10-4-2-5-11-19/h2-18H,1H3/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOADSURSKQQHF-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Benzimidazole Scaffold
The benzimidazole nucleus is typically synthesized via cyclization of o-phenylenediamine derivatives. While direct methods for 2-substituted benzimidazoles are well-established, the introduction of halogen or methyl groups at the 2-position is critical for subsequent functionalization. For example, 2-chloro-1H-benzo[d]imidazole serves as a key intermediate, enabling nucleophilic substitution reactions at the 2-position. In one protocol, 1-ethyl-2-benzimidazolinone was treated with phosphorus oxychloride under reflux, followed by HCl gas purging, to yield 2-chloro-1-ethylbenzimidazole in 77% yield.
N-Alkylation at the 1-Position
Alkylation of the benzimidazole nitrogen with a 1-phenylethyl group is achieved using alkyl halides under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the NH group, enabling efficient alkylation. For instance, treatment of 2-chloro-1H-benzo[d]imidazole with 1-phenylethyl bromide and NaH in DMF at 0°C produced 1-(1-phenylethyl)-2-chloro-1H-benzo[d]imidazole in 92.7% yield. This method’s reproducibility is underscored by analogous reactions with ethyl iodide, which achieved 61–86% yields.
Styryl Group Installation via Condensation Reactions
Aldol-like Condensation for C-2 Functionalization
The styryl group is introduced at the 2-position through a base-catalyzed condensation between 1-(1-phenylethyl)-2-methyl-1H-benzo[d]imidazole and benzaldehyde derivatives. In a representative procedure, equimolar quantities of 2-methylaniline-substituted benzimidazole and aldehydes were stirred in ethanol with 20% NaOH, yielding (E)-configured styryl products. The reaction’s stereoselectivity arises from the thermodynamic stability of the trans-isomer under basic conditions.
Optimization of Reaction Conditions
Key parameters influencing yield and stereochemistry include:
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Solvent system : Ethanol or n-butanol enhances solubility of aromatic intermediates.
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Base strength : Sodium hydroxide (20% aqueous) promotes deprotonation of the methyl group, facilitating enolate formation.
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Temperature : Reflux conditions (70–80°C) accelerate condensation while minimizing side reactions.
For example, condensation of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methylaniline with 4-hydroxybenzaldehyde in ethanol/NaOH yielded the corresponding styryl derivative (DSTYR6) in 70% yield.
Stereochemical Control and Characterization
Ensuring E-Configuration
The trans-configuration of the styryl group is confirmed via H NMR spectroscopy. Vinylic protons in the E-isomer resonate as doublets with coupling constants () of 15–16 Hz, whereas Z-isomers exhibit smaller values (~12 Hz). For DSTYR1 , the vinylic proton at δ 6.9 ppm displayed , corroborating the E-configuration.
Spectroscopic Validation
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IR spectroscopy : Stretching vibrations at 1600–1640 cm confirm C=C bonds in the styryl group.
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Mass spectrometry : Molecular ion peaks align with theoretical masses (e.g., for DSTYR1).
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Elemental analysis : Carbon, hydrogen, and nitrogen percentages match calculated values within 0.3% deviation.
Alternative Synthetic Routes and Catalytic Strategies
One-Pot Methodologies
Sequential alkylation-condensation in a single vessel may reduce purification steps. A related approach for 1,5-disubstituted triazoles achieved 85–95% yields using CuI/DMF systems, suggesting potential adaptability for styryl formation.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-phenylethyl)-2-styryl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
(E)-1-(1-phenylethyl)-2-styryl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-1-(1-phenylethyl)-2-styryl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s 1-phenylethyl group introduces steric bulk and hydrophobicity compared to unsubstituted (Sb1) or smaller alkylated derivatives (e.g., PIL1). This may influence solubility, crystallinity, and intermolecular interactions .
- Synthesis of Sb1 involves acid-catalyzed cyclization, while alkylation steps (e.g., ethyl bromoacetate in THF ) are critical for introducing substituents at the 1-position.
Antimalarial Activity:
- The target compound’s 1-phenylethyl group may enhance hydrophobic interactions in enzyme binding pockets but could reduce solubility, a critical factor for bioavailability .
Antidepressant and Neuroprotective Effects:
- 2-Styrylbenzimidazole derivatives demonstrate antidepressant activity via modulation of monoamine oxidase (MAO) or serotonin receptors .
Enzyme Inhibition (e.g., IMPDH):
- Benzimidazole derivatives like 5e inhibit inosine monophosphate dehydrogenase (IMPDH) by binding to both E·IMP and E-XMP* states. The 1-phenylethyl substituent in the target compound could alter binding affinity due to steric effects or interactions with hydrophobic enzyme regions .
Corrosion Inhibition Performance
- (E)-2-Styryl-1H-benzo[d]imidazole derivatives act as green corrosion inhibitors for carbon steel in acidic environments, achieving >90% efficiency at 500 ppm . The styryl group’s planar structure facilitates adsorption onto metal surfaces via π-electron donation .
- The target compound’s 1-phenylethyl group may improve inhibition by increasing hydrophobicity, thereby enhancing surface coverage. However, excessive bulk could reduce adsorption kinetics .
Physicochemical and Spectroscopic Characterization
Biological Activity
(E)-1-(1-phenylethyl)-2-styryl-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Structure and Synthesis
The compound is characterized by a benzimidazole core with specific substitutions that enhance its biological efficacy. The synthesis typically involves palladium-catalyzed reactions, leading to high yields of the desired product. For instance, a study reported a yield of 94% for a related derivative using microwave-assisted synthesis techniques .
Anticancer Activity
Numerous studies have investigated the anticancer potential of benzimidazole derivatives, including this compound.
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 25.72 ± 3.95 μM .
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor growth suppression, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. This compound has demonstrated effectiveness against several microbial strains.
- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives exhibit MIC values as low as 0.01 mM against Pseudomonas aeruginosa, showcasing their potential in treating infections caused by resistant strains .
- Biofilm Inhibition : Studies have shown that certain benzimidazole derivatives can inhibit biofilm formation and kill cells in mature biofilms, which is crucial for treating chronic infections .
Anti-inflammatory Activity
Benzimidazole derivatives are also recognized for their anti-inflammatory properties.
- Cytokine Modulation : Compounds in this class have been found to reduce the levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .
- Clinical Relevance : The modulation of inflammatory pathways indicates potential therapeutic applications in diseases characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Morais et al. 2023 | This compound | Anticancer | IC50 = 25.72 ± 3.95 μM; tumor suppression in mice |
| Sharma et al. 2023 | Various BnZ derivatives | Antimicrobial | MIC = 0.01 mM against Pseudomonas aeruginosa |
| PMC Study 2023 | Indolylbenzo[d]imidazoles | Antimicrobial | High activity against Staphylococcus aureus (MIC < 1 µg/mL) |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituents : The presence of phenethyl and styryl groups enhances lipophilicity and facilitates interaction with biological targets.
- Ring System : The fused imidazole ring contributes to the compound's ability to interact with various enzymes and receptors involved in disease processes.
Q & A
Q. Key factors affecting yield :
- Catalyst choice (e.g., LaCl₃ vs. SiO₂ nanoparticles for benzimidazole ring closure) .
- Solvent selection (polar aprotic solvents like DMF improve styryl coupling efficiency) .
[Basic] Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm and styryl protons as doublets at δ 6.5–7.0 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=N stretching at ~1,600 cm⁻¹ and C=C stretching at ~1,630 cm⁻¹) .
- X-ray crystallography : SHELXL refines crystal structures, resolving stereochemistry and packing interactions. WinGX aids in data processing .
Q. Example data () :
- Melting point: 201–203°C.
- IR peaks: 3,377 (N-H), 1,633 (C=C), 1,598 cm⁻¹ (C=N).
[Basic] What in vitro biological activities have been reported, and what assay methodologies are used?
Answer:
- Antidepressant activity : Evaluated via forced swim test (FST) and tail suspension test (TST) in rodents for 2-styrylbenzimidazole derivatives (IC₅₀ ~10 µM) .
- Antimicrobial activity : Broth microdilution assays against S. aureus and S. typhi (MIC = 8–32 µg/mL) .
- Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) shows 92% efficiency for carbon steel protection .
[Advanced] How do density functional theory (DFT) calculations enhance understanding of this compound’s reactivity?
Answer:
- Geometry optimization : B3LYP/6-31G* calculations predict bond lengths and angles within 2% of crystallographic data .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with electrochemical stability .
- Charge distribution : NBO analysis identifies nucleophilic sites (e.g., imidazole N3) for electrophilic substitution .
[Advanced] What molecular docking strategies elucidate mechanisms of bioactivity?
Answer:
- EGFR inhibition : AutoDock Vina docks derivatives into EGFR’s ATP-binding pocket (binding affinity: −9.2 kcal/mol). Key interactions include π-π stacking with Phe723 and hydrogen bonds with Met793 .
- ADMET prediction : SwissADME predicts high gastrointestinal absorption (95%) but moderate blood-brain barrier penetration .
[Advanced] How do substituent modifications impact pharmacological properties?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance antimicrobial activity (MIC reduced by 50% vs. unsubstituted analogs) .
- Extended conjugation (e.g., triazole-thiazole hybrids): Improve fluorescence properties (λem = 450 nm) for imaging applications .
- Bulkier substituents : Reduce cytotoxicity (IC₅₀ increases from 12 µM to >50 µM) by limiting membrane permeability .
[Advanced] What challenges arise in crystallographic refinement, and how are they addressed?
Answer:
- Disorder in styryl groups : SHELXL’s PART instruction resolves positional disorder via split-site refinement .
- Twinned crystals : WinGX’s CELL_NOW integrates overlapping reflections, improving Rint from 0.15 to 0.08 .
[Advanced] How are in silico ADMET models integrated into early-stage development?
Answer:
- Lipinski’s Rule of Five : Derivatives with logP <5 and molecular weight <500 Da show favorable oral bioavailability .
- Hepatotoxicity prediction : ProTox-II flags thiazole-containing analogs for potential liver injury (probability = 65%) .
[Advanced] Which catalytic systems improve synthesis efficiency for benzimidazoles?
Answer:
| Catalyst | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| LaCl₃ | 78–85 | 4–6 h | One-pot, eco-friendly |
| Nano-SiO₂ | 82–90 | 2 h | Recyclable, high turnover |
| Pd/C (Heck) | 65–75 | 12 h | Stereoselective styryl addition |
[Advanced] How can conflicting bioactivity data be resolved?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
- Structural analogs : Compare derivatives with incremental modifications to isolate activity-contributing groups (e.g., phenylethyl vs. benzyl substitution) .
- Multi-target docking : Screen against off-target receptors (e.g., COX-2 or 5-HT receptors) to explain pleiotropic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
